D-Methionine sulfoxide

Description

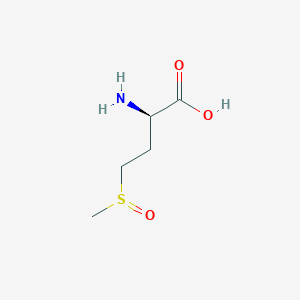

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFRNWWLZKMPFJ-CQIZIWTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276416 | |

| Record name | d-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21056-56-4 | |

| Record name | d-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of D-Methionine Sulfoxide Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of the individual diastereomers of D-methionine sulfoxide (B87167), namely D-methionine-(S)-sulfoxide and D-methionine-(R)-sulfoxide. The controlled synthesis of these enantiomers is crucial for their application in drug development and for studying their distinct roles in biological systems. This document details various synthetic strategies, including chemical oxidation followed by diastereomer separation, enzymatic kinetic resolution, and direct asymmetric synthesis.

Chemical Oxidation and Diastereomer Separation

A common approach to obtaining the individual diastereomers of D-methionine sulfoxide is to first oxidize D-methionine to a racemic mixture of the sulfoxides, followed by a separation step.

Oxidation of D-Methionine

The oxidation of the sulfur atom in D-methionine creates a new chiral center, resulting in a mixture of the (R) and (S) diastereomers. A frequently used method for this oxidation is the reaction with hydrogen peroxide (H₂O₂).[1][2][3][4]

Experimental Protocol: General Oxidation of D-Methionine with Hydrogen Peroxide

A general protocol for the oxidation of a methionine derivative (dabsyl-methionine) to its sulfoxide is as follows[5]:

-

Dissolve the starting methionine compound in a suitable solvent, such as a mixture of Dimethyl Sulfoxide (DMSO) and water.

-

Add an excess of hydrogen peroxide (e.g., 30% H₂O₂) to the solution.

-

Allow the reaction to proceed at room temperature, typically overnight, while protecting it from light.

-

The completion of the oxidation can be monitored by High-Performance Liquid Chromatography (HPLC).

This method typically results in a nearly equimolar mixture of the D-methionine-(R)-sulfoxide and D-methionine-(S)-sulfoxide.

Separation of Diastereomers

Once the racemic mixture is obtained, the individual diastereomers can be separated using chromatographic or crystallization techniques.

A highly efficient method for the separation of methionine sulfoxide diastereomers is supercritical fluid chromatography (SFC).[6][7][8] This technique has been reported to achieve purities exceeding 99%.[6][7][8]

Experimental Protocol: General SFC Separation of Sulfoxide Enantiomers

While a specific protocol for this compound is not detailed in the provided search results, a general approach for the enantiomeric separation of chiral sulfoxides by SFC involves[1]:

-

Column: A chiral stationary phase is essential. Chiralpak AD has been shown to be effective for sulfoxide separations.[1]

-

Mobile Phase: Supercritical CO₂ is used as the main mobile phase, with a polar organic modifier such as an alcohol (e.g., methanol, ethanol, or isopropanol).

-

Conditions: The separation is optimized by adjusting the temperature, backpressure, and the type and concentration of the organic modifier.

A classical method for separating the diastereomers of methionine sulfoxide involves fractional crystallization using a resolving agent, such as picric acid.[1] This method relies on the differential solubility of the diastereomeric picrate (B76445) salts.[1]

Experimental Protocol: Separation of Methionine Sulfoxide Diastereomers by Picric Acid Crystallization [5]

-

Dissolve the racemic mixture of methionine sulfoxide and an equimolar amount of picric acid in hot water.

-

Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric picrate salts.

-

The less soluble salt will precipitate out of the solution and can be collected by filtration.

-

The more soluble salt will remain in the mother liquor.

-

The individual diastereomers of methionine sulfoxide can then be recovered from their respective picrate salts.

This method can be laborious but provides a means of obtaining the pure diastereomers.[9]

Enzymatic Kinetic Resolution

Enzymatic methods offer a high degree of stereoselectivity for the synthesis of methionine sulfoxide enantiomers. Kinetic resolution using methionine sulfoxide reductases (Msr) is a prominent strategy. The MsrA enzyme is stereospecific for the reduction of the (S)-sulfoxide, while MsrB is specific for the (R)-sulfoxide.[1][2][3][4][10]

Kinetic Resolution using MsrA to obtain D-methionine-(R)-sulfoxide

By treating a racemic mixture of this compound with MsrA, the (S)-diastereomer is selectively reduced back to D-methionine, leaving the unreacted (R)-diastereomer in high enantiomeric excess.

Experimental Protocol: Kinetic Resolution of a Racemic Sulfoxide with MsrA [7][11]

-

Enzyme Preparation: Prepare a cell-free extract of E. coli expressing the desired MsrA enzyme.

-

Reaction Mixture: In a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0), combine the racemic sulfoxide substrate, the MsrA cell-free extract, and a reducing agent such as dithiothreitol (B142953) (DTT).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with stirring for a set period (e.g., 24 hours).

-

Analysis: Monitor the reaction progress and determine the yield and enantiomeric excess (ee) of the remaining (R)-sulfoxide using chiral HPLC.

This method has been shown to produce the (R)-enantiomer with high ee (up to 99%) and a yield approaching the theoretical maximum of 50%.[11]

Kinetic Resolution using MsrB to obtain D-methionine-(S)-sulfoxide

Similarly, a homolog of MsrB can be used to selectively reduce the (R)-diastereomer from a racemic mixture, thereby enriching the (S)-diastereomer. This approach has been reported to yield (S)-sulfoxides with high enantiomeric excess (92-99%).[8]

Asymmetric Chemical Synthesis

Direct asymmetric oxidation of the sulfide (B99878) to a single sulfoxide enantiomer is a highly desirable strategy. This can be achieved using chiral oxidizing reagents, with chiral oxaziridines, such as those developed by Davis, being prominent examples.[2][10]

Asymmetric Oxidation using Chiral Oxaziridines

Enantiopure oxaziridines can stereoselectively transfer an oxygen atom to the sulfur of methionine. The choice of the oxaziridine (B8769555) enantiomer determines whether the (R)- or (S)-sulfoxide is preferentially formed.[11]

General Principle of Asymmetric Sulfoxidation with Chiral Oxaziridines

The prochiral sulfide (D-methionine) is treated with a stoichiometric amount of a chiral, non-racemic oxaziridine. The steric and electronic properties of the oxaziridine direct the oxygen atom transfer to one of the lone pairs of the sulfur atom, leading to the formation of one sulfoxide enantiomer in excess. While specific protocols for D-methionine are not detailed in the provided search results, the general applicability of Davis' reagents and other chiral oxaziridines for the asymmetric oxidation of sulfides to sulfoxides with high enantioselectivity is well-established.[2][10]

Data Summary

The following tables summarize the quantitative data for the different synthetic and separation methods described.

Table 1: Separation of this compound Diastereomers

| Method | Purity/Enantiomeric Excess | Reference |

| Supercritical Fluid Chromatography | >99% | [6][7][8] |

| Diastereoselective Crystallization | High purity achievable | [1][9] |

Table 2: Enzymatic Kinetic Resolution of this compound

| Enzyme | Target Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |

| MsrA | (R)-sulfoxide | ~48% | >99% | [11] |

| MsrB homologue | (S)-sulfoxide | ~50% | 92-99% | [8] |

Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships discussed in this guide.

Caption: Overview of synthetic strategies for this compound enantiomers.

Caption: Stereospecificity of MsrA and MsrB in kinetic resolution.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic resolution of sulfoxides with high enantioselectivity using a new homologue of methionine sulfoxide reductase B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Chiral Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Davis Oxidation [organic-chemistry.org]

- 9. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral methionine oxidation reagents reveal stereospecific proteome modifications - American Chemical Society [acs.digitellinc.com]

- 11. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Unveiling the Enigmatic Chemistry of D-Methionine Sulfoxide: A Technical Guide

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core chemical properties of D-methionine sulfoxide (B87167). This document provides a detailed examination of its structure, reactivity, and biological significance, supported by quantitative data, experimental protocols, and visual representations of its role in cellular signaling.

Core Chemical and Physical Properties

D-methionine sulfoxide, an oxidized derivative of the amino acid D-methionine, possesses the chemical formula C5H11NO3S and a molar mass of 165.21 g/mol .[1][2] It is a white solid at room temperature.[1] The presence of a sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of two diastereomers: (R)-methionine-(R)-sulfoxide and (S)-methionine-(R)-sulfoxide. This guide will focus on the properties and reactions of the D-form of methionine sulfoxide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO3S | [1][2] |

| Molar Mass | 165.21 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | ~240 °C (decomposes) | [3] |

| pKa (Strongest Acidic) | 1.74 | [4][5] |

| pKa (Strongest Basic) | 9.11 | [4] |

| Water Solubility | Sparingly soluble | [6][7] |

| Solubility in DMSO | Soluble | [3] |

Stereochemistry and Reactivity

The oxidation of the sulfur atom in D-methionine by reactive oxygen species (ROS) leads to the formation of a racemic mixture of the two diastereomers of this compound.[3][8] This oxidation is a reversible post-translational modification, playing a crucial role in cellular signaling and antioxidant defense mechanisms.[9]

The reduction of this compound back to D-methionine is catalyzed by the enzyme family of methionine sulfoxide reductases (Msr).[8][9] Specifically, MsrB enzymes are responsible for the stereospecific reduction of the (R)-diastereomer of methionine sulfoxide.[8][10]

Table 2: Kinetic Parameters for the Reduction of Methionine-R-Sulfoxide by MsrB Enzymes

| Enzyme | Substrate | Km (mM) | Source(s) |

| MsrB1 (mammalian) | dabsyl-Met-R-SO | 1.0 - 1.1 | [1] |

| MsrB2 (mammalian) | dabsyl-Met-R-SO | 0.17 | [1] |

| MsrB3 (mammalian) | dabsyl-Met-R-SO | 2.9 | [1] |

| MsrB (Drosophila) | dabsyl-Met-R-SO | 2.1 | [1] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via the oxidation of D-methionine.

Materials:

-

D-methionine

-

Hydrogen peroxide (30%)

-

Water or acetic acid

-

Ice bath

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

Prepare a paste of D-methionine with water or acetic acid in a flask.[11]

-

While stirring, slowly add 30% hydrogen peroxide to the paste. Maintain the reaction temperature between 60-65 °C using an ice bath as needed.[11]

-

Continue stirring for approximately 30 minutes after the addition of hydrogen peroxide is complete.[11]

-

Remove the solvent and any excess reagents using a rotary evaporator to obtain the solid this compound.[11]

HPLC Analysis of this compound Diastereomers

Objective: To separate and quantify the diastereomers of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound sample

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: Acetate buffer (e.g., 29 mM, pH 4.16)[12]

-

Mobile Phase B: Acetonitrile[12]

-

UV detector

-

Dabsyl chloride (for pre-column derivatization, optional)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., water or mobile phase A). For enhanced detection, derivatize the amino acid with dabsyl chloride.[12]

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. The specific gradient will depend on the column and system but a typical starting point could be a linear gradient from 5% to 95% B over 30 minutes.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 214 nm or a wavelength suitable for the dabsylated derivative (e.g., 436 nm).[13]

-

-

Injection and Analysis: Inject the prepared sample onto the HPLC system. The two diastereomers of this compound should elute as distinct peaks.[14][15] Quantify the peaks by integrating their areas and comparing them to a standard curve of known concentrations.

Role in Signaling Pathways

This compound is increasingly recognized for its role in cellular signaling, acting as a molecular switch in response to oxidative stress.

Calcium Signaling

The oxidation of methionine residues to methionine sulfoxide can modulate the activity of key proteins in calcium signaling pathways, such as Calmodulin/Ca2+-dependent protein kinase II (CaMKII).[16][17] This reversible modification can alter protein conformation and function, thereby influencing downstream signaling events.

Nrf2 Signaling Pathway

L-methionine has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, leading to the upregulation of antioxidant enzymes, including methionine sulfoxide reductases.[18][19][20] This creates a feedback loop where the product of methionine oxidation can indirectly stimulate its own reduction and enhance the cell's overall antioxidant capacity.

Conclusion

This compound is a multifaceted molecule with significant implications in cellular biology and drug development. Its reversible oxidation and reduction, governed by the stereospecific action of Msr enzymes, position it as a key player in redox signaling and antioxidant defense. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for researchers aiming to harness its therapeutic potential or mitigate its effects in pathological conditions.

References

- 1. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 3. 62697-73-8 CAS MSDS (DL-METHIONINE SULFOXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. P. aeruginosa Metabolome Database: Methionine sulfoxide (PAMDB000428) [pseudomonas.umaryland.edu]

- 5. Human Metabolome Database: Showing metabocard for Methionine sulfoxide (HMDB0002005) [hmdb.ca]

- 6. cdn.who.int [cdn.who.int]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Regeneration Mechanisms of Arabidopsis thaliana Methionine Sulfoxide Reductases B by Glutaredoxins and Thioredoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine sulfoxide reductases: ubiquitous enzymes involved in antioxidant defense, protein regulation, and prevention of aging-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US3607928A - Process for the preparation of methionine sulfoximine - Google Patents [patents.google.com]

- 12. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct determination of methionine sulfoxide in milk proteins by enzyme hydrolysis/high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. l-Methionine activates Nrf2-ARE pathway to induce endogenous antioxidant activity for depressing ROS-derived oxidative stress in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aminer.org [aminer.org]

The Biological Role of D-Methionine Sulfoxide: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167) (MetO). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine sulfoxide (L-methionine-S-sulfoxide) and (R)-methionine sulfoxide (L-methionine-R-sulfoxide). This guide focuses on the biological significance of the D-extrorotatory isomer of methionine sulfoxide, which corresponds to the (S)-epimer, herein referred to as D-methionine sulfoxide or Met-S-O.[1]

The reversible oxidation of methionine to methionine sulfoxide and its subsequent reduction back to methionine, known as the methionine sulfoxide reductase (MSR) system, plays a critical role in cellular antioxidant defense, regulation of protein function, and signaling pathways.[2][3] Dysregulation of this system has been implicated in aging and various neurodegenerative diseases.[1][4] This technical guide provides a comprehensive overview of the biological role of this compound, including its metabolism, physiological effects, and potential therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.

Metabolism of this compound

The metabolism of this compound is intrinsically linked to the stereospecificity of the methionine sulfoxide reductase (MSR) system. This system comprises two main classes of enzymes: MsrA and MsrB.

-

Methionine Sulfoxide Reductase A (MsrA): MsrA is a ubiquitous enzyme that stereospecifically reduces the S-epimer of methionine sulfoxide (this compound) back to methionine.[5][6] This reduction is crucial for repairing oxidative damage to proteins and for maintaining the cellular pool of methionine.

-

Methionine Sulfoxide Reductase B (MsrB): In contrast, MsrB enzymes are stereospecific for the R-epimer of methionine sulfoxide.[5]

The reduction of this compound by MsrA is a thioredoxin-dependent process, utilizing cellular reducing equivalents to restore the native methionine residue.[3]

Signaling Pathway of Methionine Oxidation and Repair

The cyclic process of methionine oxidation and reduction is not merely a repair mechanism but also a signaling pathway that can modulate cellular processes in response to oxidative stress.

Quantitative Data on this compound

The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.

Table 1: Kinetic Parameters of Methionine Sulfoxide Reductases

| Enzyme | Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) | Source |

| Mouse MsrA | Dabsyl-Met-S-O | - | - | [6] |

| Mouse MsrB1 (Sec) | Dabsyl-Met-R-SO | 1.0 | - | [7] |

| Mouse MsrB1 (Cys) | Dabsyl-Met-R-SO | 1.1 | - | [7] |

| Mouse MsrB2 | Dabsyl-Met-R-SO | 0.17 | - | [7] |

| Mouse MsrB3 | Dabsyl-Met-R-SO | 2.9 | - | [7] |

| Mouse MsrA | S-MetO-containing peptide | 0.12 | 1.4 | [8] |

Table 2: Cellular Concentrations and Effects of Methionine Sulfoxide

| Condition | Analyte | Concentration/Effect | Organism/Cell Type | Source |

| SK-Hep1 cell extract | Free Met-S-O reductase activity | ≈38.6 pmol/min/mg protein | Human liver adenocarcinoma | [9] |

| Yeast (Wt and msr mutant) | Intracellular Met-S-O | ≈ 15 µM | Saccharomyces cerevisiae | [10] |

| Yeast (msr mutant, NaOCl treated) | Intracellular Met-S-O | ≈ 150 µM | Saccharomyces cerevisiae | [10] |

| MetO exposure (20 or 30 mM) | Cytotoxicity and GSH depletion | Dose-dependent in male hepatocytes | Mouse hepatocytes | [11] |

Experimental Protocols

Methionine Sulfoxide Reductase (Msr) Activity Assay using HPLC

This protocol is adapted from methods described for the analysis of dabsylated methionine sulfoxide diastereomers.[7][12][13]

Objective: To quantify the enzymatic activity of MsrA by measuring the reduction of this compound (dabsyl-Met-S-O) to dabsyl-methionine.

Materials:

-

Dabsyl-L-Methionine-S-sulfoxide (Substrate)

-

Dithiothreitol (DTT)

-

Sodium phosphate (B84403) buffer (50 mM, pH 7.5)

-

Acetonitrile (B52724) (HPLC grade)

-

Purified MsrA enzyme or cell/tissue lysate

-

Reverse-phase HPLC system with a C18 column and a UV-Vis detector

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 mM Sodium phosphate buffer (pH 7.5)

-

20 mM DTT

-

200 µM Dabsyl-Met-S-O

-

Appropriate amount of purified MsrA enzyme or cell/tissue lysate (e.g., 0.1-25 µg of purified protein).

-

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 200 µL of acetonitrile.

-

-

HPLC Analysis:

-

Centrifuge the mixture to pellet any precipitate.

-

Inject the supernatant into the HPLC system.

-

Separate the components using a C18 column with a suitable gradient of acetonitrile in an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.16).

-

Detect the dabsylated compounds at 466 nm.

-

-

Quantification:

-

Quantify the amount of dabsyl-methionine produced by comparing the peak area to a standard curve of known concentrations of dabsyl-methionine.

-

Calculate the specific activity of MsrA (e.g., in nmol of product formed per minute per mg of protein).

-

Experimental Workflow for MsrA Activity Assay

Biological Roles and Therapeutic Implications

Antioxidant Defense

The primary and most well-established role of the this compound/MsrA system is in antioxidant defense. Methionine residues in proteins can act as scavengers of ROS, thereby protecting other critical amino acids and cellular components from oxidative damage.[2] The reduction of this compound by MsrA allows for the catalytic scavenging of ROS, as the methionine residues can be repeatedly oxidized and reduced.[2]

Regulation of Protein Function

The oxidation of methionine to this compound can alter the structure and function of proteins.[4] This post-translational modification can act as a regulatory switch, modulating protein activity in response to changes in the cellular redox environment.[14] The stereospecific reduction by MsrA provides a mechanism to reverse these modifications and restore protein function.

Aging and Neurodegenerative Diseases

An accumulation of methionine sulfoxide has been observed in aging and is associated with several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][3] This accumulation may be due to increased oxidative stress, decreased MsrA activity, or both. The resulting oxidative damage to proteins can contribute to protein aggregation and cellular dysfunction, hallmarks of these diseases.

Therapeutic Potential

The critical role of the this compound/MsrA system in cellular protection suggests that targeting this pathway could have therapeutic benefits. Strategies aimed at enhancing MsrA activity or expression, or the delivery of this compound as a potential antioxidant, are areas of active research. For instance, dietary supplementation with compounds that can be utilized by the MsrA system has shown promise in models of neurodegenerative diseases.[15]

Logical Relationship in Oxidative Stress Response

Conclusion

This compound is a key molecule in the cellular response to oxidative stress. Its formation and stereospecific reduction by MsrA constitute a critical antioxidant and protein repair system. The accumulation of this compound is a hallmark of aging and is implicated in the pathogenesis of neurodegenerative diseases. A thorough understanding of the biological role of this compound and the MSR system is essential for developing novel therapeutic strategies to combat oxidative stress-related diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further research into the specific signaling roles of this compound and the regulation of MsrA expression will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. bmbreports.org [bmbreports.org]

- 7. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring methionine sulfoxide with stereospecific mechanism-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Enzymatic Oxidation of D-Methionine to Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic oxidation of the sulfur atom in D-methionine to form D-methionine sulfoxide (B87167) is a nuanced and less-documented biochemical transformation compared to its L-isomer counterpart or the well-known oxidative deamination of D-amino acids. This technical guide synthesizes the current understanding of potential enzymatic catalysts for this reaction, details relevant experimental protocols, and presents available quantitative data. The primary enzyme families implicated in methionine sulfoxidation are the Flavin-containing Monooxygenases (FMOs) and the bifunctional enzyme Methionine Sulfoxide Reductase A (MsrA), which exhibits oxidase activity under certain conditions. This document provides a framework for researchers investigating this specific metabolic pathway, which may have implications in xenobiotic metabolism, drug development, and cellular redox homeostasis.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, yielding methionine sulfoxide. This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: (S)-methionine sulfoxide and (R)-methionine sulfoxide.[1] While the oxidation of L-methionine residues in proteins is a well-studied phenomenon with significant roles in antioxidant defense and cellular regulation, the specific enzymatic sulfoxidation of the free D-enantiomer of methionine is less understood.[2] The primary metabolic fate of D-methionine in many organisms is oxidative deamination catalyzed by D-amino acid oxidase (DAO), which produces an α-keto acid, not a sulfoxide.[3] However, evidence suggests that other enzyme systems may be capable of directly oxidizing the thioether side chain of D-methionine.

Potential Enzymatic Pathways for D-Methionine Sulfoxidation

Flavin-containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes that specialize in the oxidation of soft nucleophiles, such as the sulfur in methionine.[4][5] FMO3, in particular, has been identified as an efficient catalyst for methionine S-oxidation.[6] Notably, studies have shown that FMO3 exhibits high selectivity for the formation of the d-diastereoisomer of methionine sulfoxide, suggesting a potential role in the metabolism of methionine, although these studies were likely conducted with the naturally abundant L-methionine.[6] The potential for FMOs to act on D-methionine remains an area for further investigation.

Methionine Sulfoxide Reductase A (MsrA) - Oxidase Activity

Methionine Sulfoxide Reductase A (MsrA) is known for its canonical function of reducing (S)-methionine sulfoxide back to methionine. However, research has revealed that MsrA can also function as a stereospecific methionine oxidase, producing (S)-methionine sulfoxide.[7] This bifunctional activity is dependent on the redox environment and the presence of cofactors like thioredoxin.[8] While this oxidase activity has been characterized for peptide-bound L-methionine, its specificity and efficiency with free D-methionine as a substrate have not been extensively studied. It is important to note that this oxidase activity is not universal among all MsrA enzymes; for instance, Drosophila MsrA has been shown to lack this function.[9]

Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of enzymes are major contributors to the oxidative metabolism of a vast array of xenobiotics and endogenous compounds.[10][11] Given their broad substrate specificity and their role in catalyzing oxidation reactions, it is plausible that certain CYP isoforms could catalyze the sulfoxidation of D-methionine. However, to date, specific studies demonstrating this activity are lacking in the scientific literature.

Quantitative Data

| Enzyme | Substrate | Km (mM) | Vmax (μmol min-1 mg-1) | Source(s) |

| Mouse MsrA | Pro-Met-Ala-Ile-Lys-Lys | 4.0 | 0.20 | [12] |

Experimental Protocols

The following section outlines a generalized protocol for the detection and quantification of D-methionine sulfoxide formation from D-methionine by a putative enzyme.

Enzymatic Assay for D-Methionine Sulfoxidation

This protocol is designed to be adaptable for various enzyme sources, such as purified recombinant enzymes or microsomal preparations.

Materials:

-

Enzyme preparation (e.g., purified MsrA, FMO, or CYP; or liver microsomes)

-

D-Methionine solution (substrate)

-

NADPH solution (cofactor for FMOs and CYPs)

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid)

-

Control reactions (e.g., no enzyme, no substrate, no cofactor)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the enzyme preparation.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the D-methionine substrate and, if required, the NADPH cofactor.

-

Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction rate is linear within this timeframe.

-

Terminate the reaction by adding an equal volume of quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant for the presence of this compound using an appropriate analytical method.

Analytical Method: Chiral HPLC-MS/MS

To accurately identify and quantify the diastereomers of this compound, a sensitive and specific analytical method such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) using a chiral column is recommended.

Instrumentation:

-

HPLC system with a chiral column capable of separating stereoisomers of amino acids.

-

Tandem mass spectrometer (e.g., triple quadrupole) for selective detection and quantification.

Chromatographic Conditions (Example):

-

Column: A suitable chiral column (e.g., Astec CHIROBIOTIC V2).

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Flow Rate: Optimized for the specific column dimensions.

-

Column Temperature: Controlled to ensure reproducible retention times.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

D-Methionine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize cone voltage and collision energy for each transition to maximize sensitivity.

Quantification:

-

Generate a standard curve using authentic standards of D-methionine and its sulfoxide diastereomers.

-

Calculate the concentration of the product in the enzymatic assay samples by interpolating their peak areas from the standard curve.

Visualizations

Potential Signaling and Metabolic Pathways

Caption: Potential enzymatic pathways for D-methionine metabolism.

Experimental Workflow

References

- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biotransformation of D-methionine into L-methionine in the cascade of four enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methionine S-oxidation in human and rabbit liver microsomes: evidence for a high-affinity methionine S-oxidase activity that is distinct from flavin-containing monooxygenase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Kinetic evidence that methionine sulfoxide reductase A can reveal its oxidase activity in the presence of thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drosophila methionine sulfoxide reductase A (MSRA) lacks methionine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. A Methionine Residue Promotes Hyperoxidation of the Catalytic Cysteine of Mouse Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Methionine Sulfoxide in Aging Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of oxidative damage is a cornerstone of aging theories, and the oxidation of methionine to methionine sulfoxide (B87167) represents a critical and reversible form of protein damage. This technical guide delves into the pivotal role of D-methionine sulfoxide and its enzymatic reduction in the context of aging research. We explore the mechanisms by which the methionine sulfoxide reductase (Msr) system, particularly MsrA, counteracts age-associated cellular decline. This document provides a comprehensive overview of the quantitative effects of Msr modulation on lifespan in various model organisms, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways. The evidence presented herein underscores the potential of targeting the methionine sulfoxide redox cycle for the development of therapeutic strategies to promote healthy aging.

Introduction: Methionine Oxidation and the Aging Process

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism that can inflict damage upon macromolecules, including proteins.[1] Methionine is one of the amino acids most susceptible to oxidation by ROS, resulting in the formation of methionine sulfoxide.[1] This post-translational modification can alter protein structure and function, contributing to the cellular and physiological decline observed in aging.[1][2] The cell possesses a crucial defense mechanism against this form of damage: the methionine sulfoxide reductase (Msr) system.[1][2] This enzymatic system, primarily composed of MsrA and MsrB, catalyzes the reduction of methionine sulfoxide back to methionine, thereby repairing oxidized proteins and mitigating oxidative stress.[1][2] Research in various model organisms has demonstrated a strong correlation between the activity of the Msr system and lifespan, positioning this compound and its reduction as a key area of investigation in aging research.[3][4]

Quantitative Data on Msr System Modulation and Lifespan

The functional importance of the Msr system in aging is underscored by genetic manipulation studies in various model organisms. These studies provide quantitative evidence of the impact of MsrA and MsrB on lifespan.

| Model Organism | Genetic Modification | Lifespan Change | Reference |

| Drosophila melanogaster | Overexpression of MsrA in the nervous system | ~70% increase in median lifespan | [4][5] |

| Drosophila melanogaster | Overexpression of MsrA in the whole body | 37-44% increase in median lifespan | [4] |

| Saccharomyces cerevisiae | Overexpression of MsrA | ~25% increase in lifespan | [6] |

| Saccharomyces cerevisiae | Deletion of MsrA | ~25% decrease in lifespan | [6] |

| Saccharomyces cerevisiae | Simultaneous deletion of MsrA and MsrB | ~63% decrease in lifespan | [6] |

| Saccharomyces cerevisiae | Overexpression of MsrB under calorie restriction | ~120% increase in lifespan | [6] |

| Mus musculus (mice) | Deletion of MsrA | ~40% decrease in lifespan (conflicting reports exist) | [4][7] |

Signaling Pathways Implicated in Methionine Sulfoxide Reduction and Aging

The effects of the Msr system on aging are not solely due to the direct repair of oxidized proteins but also involve the modulation of key signaling pathways.

The FOXO Signaling Pathway

The Forkhead box O (FOXO) transcription factors are critical regulators of stress resistance, metabolism, and lifespan. In Drosophila, MsrA has been identified as a downstream effector of FOXO signaling, enhancing resistance to oxidative stress.[8] Furthermore, overexpression of MsrA in fat body cells leads to the nuclear translocation of FOXO, suggesting a positive feedback loop that could amplify the antioxidant response and contribute to lifespan extension.[8]

Inhibition of Pro-inflammatory Signaling

Chronic inflammation is a hallmark of aging. The MsrA enzyme has been shown to negatively control microglia-mediated neuroinflammation by inhibiting the production of ROS.[9] This, in turn, suppresses the activation of downstream pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[9]

Experimental Protocols

Assay for Methionine Sulfoxide Reductase (Msr) Activity

This protocol describes a common method for measuring Msr activity in cell lysates or with purified enzymes using a dabsylated methionine sulfoxide substrate and HPLC analysis.[10][11]

Materials:

-

Dabsyl-L-Methionine-R,S-sulfoxide (dabsyl-Met-R,S-O)

-

Dithiothreitol (DTT)

-

Sodium phosphate (B84403) buffer (pH 7.5)

-

Acetonitrile

-

Cell lysate or purified Msr enzyme

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.5), 20 mM DTT, and 200 µM dabsyl-Met-R,S-O.

-

Add the cell lysate or purified enzyme to the reaction mixture to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an excess of acetonitrile.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, dabsyl-methionine.

-

The amount of dabsyl-methionine produced is proportional to the Msr activity in the sample.

Quantification of Methionine Sulfoxide in Proteins by Mass Spectrometry

This protocol outlines a stable isotope labeling approach coupled with liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methionine sulfoxide in protein samples, minimizing artifactual oxidation during sample preparation.[12][13]

Materials:

-

Protein sample

-

Hydrogen peroxide enriched with 18O (H218O2)

-

Trypsin (or other suitable protease)

-

LC-MS system

Procedure:

-

Treat the protein sample with H218O2 to convert all unoxidized methionine residues to methionine sulfoxide containing an 18O atom.

-

Perform proteolytic digestion of the protein sample (e.g., with trypsin).

-

Analyze the resulting peptide mixture by LC-MS.

-

Identify and quantify the peptide fragments containing methionine sulfoxide.

-

The naturally occurring methionine sulfoxide will contain a 16O atom, while the labeled methionine sulfoxide will contain an 18O atom, resulting in a 2 Da mass difference.

-

The ratio of the peak intensities of the 16O- and 18O-containing peptides allows for the accurate calculation of the initial level of methionine sulfoxide in the protein.

Conclusion and Future Directions

The evidence strongly supports a critical role for the this compound redox cycle in the aging process. The enzymatic reduction of methionine sulfoxide by the Msr system, particularly MsrA, is a key mechanism for mitigating oxidative damage, maintaining protein homeostasis, and extending lifespan in diverse organisms. The quantitative data from model organisms provide compelling evidence for the potential of targeting this pathway to promote healthy aging.

Future research should focus on several key areas. A deeper understanding of the tissue-specific roles of different Msr isoforms is needed. The identification of the full spectrum of protein targets for Msr-mediated repair will provide further insight into the specific cellular processes affected by methionine oxidation in aging. Finally, the development and testing of small molecule activators of the Msr system could pave the way for novel therapeutic interventions to combat age-related decline and diseases. The continued exploration of the role of this compound in aging holds significant promise for the development of strategies to enhance human healthspan.

References

- 1. Methionine sulfoxide reductases: relevance to aging and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methionine sulfoxide reduction and the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methionine sulfoxide reductase regulation of yeast lifespan reveals reactive oxygen species-dependent and -independent components of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. High-quality life extension by the enzyme peptide methionine sulfoxide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Lack of methionine sulfoxide reductase A in mice increases sensitivity to oxidative stress but does not diminish life span - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Drosophila homolog of methionine sulfoxide reductase A extends lifespan and increases nuclear localization of FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methionine Sulfoxide Reductase A Negatively Controls Microglia-Mediated Neuroinflammation via Inhibiting ROS/MAPKs/NF-κB Signaling Pathways Through a Catalytic Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide on D-Methionine Sulfoxide and Its Role in Protein Misfolding

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxidation of methionine residues to methionine sulfoxide (B87167) (MetO) is a critical post-translational modification implicated in the pathogenesis of numerous age-related and neurodegenerative diseases. This technical guide provides an in-depth examination of the relationship between methionine oxidation, specifically the formation of D-methionine sulfoxide's corresponding R-diastereomer in proteins, and the induction of protein misfolding. We explore the underlying biochemical mechanisms, the enzymatic defense systems that counteract this damage, and the profound pathological consequences, with a focus on Alzheimer's and prion diseases. This document synthesizes quantitative data, details key experimental protocols for studying these phenomena, and presents visual diagrams of the core pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Methionine Oxidation

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by various reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[1] This high susceptibility allows methionine residues within proteins to act as endogenous antioxidants, scavenging ROS and protecting other, more critical amino acid residues from oxidative damage.[2]

The Chemistry of Methionine Sulfoxide Formation

The oxidation of the sulfur atom in methionine's side chain converts it into a sulfoxide, creating a new chiral center. This results in the formation of two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO).[3] While the D- and L- nomenclature refers to the alpha-carbon configuration of the amino acid itself, the S- and R- designation describes the stereochemistry at the newly formed sulfoxide group. The formation of these diastereomers can occur non-enzymatically, and there is generally no preferential formation of one over the other.[3] The introduction of the polar sulfoxide group increases the hydrophilicity of the methionine side chain, which can significantly alter local protein structure and stability.[4][5]

The Methionine Sulfoxide Reductase (Msr) Repair System

Virtually all organisms have evolved a dedicated enzymatic system to reverse this oxidative damage. The methionine sulfoxide reductase (Msr) system comprises two main enzymes that exhibit stereospecificity for the two diastereomers of MetO.[6][7]

-

MsrA: Stereospecifically reduces methionine-S-sulfoxide (Met-S-SO) back to methionine.[8]

-

MsrB: Stereospecifically reduces methionine-R-sulfoxide (Met-R-SO) back to methionine.[8]

These enzymes utilize cellular reducing equivalents, typically from the thioredoxin (Trx) system, to catalyze the reduction.[2] The Msr system not only repairs damaged proteins, thereby restoring their function, but also contributes to the overall antioxidant defense of the cell by catalytically recycling methionine residues.[2][6]

The Role of Methionine Sulfoxide in Protein Misfolding and Disease

The conversion of a hydrophobic methionine residue to a more hydrophilic methionine sulfoxide can disrupt the delicate balance of forces that maintain a protein's native three-dimensional structure. This disruption can serve as a critical initiating event in protein misfolding and subsequent aggregation.

Structural Impact of Methionine Oxidation

The introduction of a polar sulfoxide group can lead to:

-

Loss of Hydrophobic Interactions: Methionine is often buried within the hydrophobic core of a protein. Its oxidation can destabilize this core, favoring a more unfolded or partially unfolded state.[5][8]

-

Altered Protein Dynamics: Molecular dynamics simulations have shown that sulfoxidation increases the flexibility of protein regions, favoring the population of alternative conformations that may be prone to aggregation.[4]

-

Disruption of Function: When methionine is located at an active site or a protein-protein interaction interface, its oxidation can directly lead to a loss of biological function.[6]

Studies have shown that Msr enzymes preferentially reduce unfolded oxidized proteins, suggesting a critical role for this system in cellular protein quality control, likely acting in concert with molecular chaperones to repair and refold damaged proteins.[5][8]

Case Study: Alzheimer's Disease and Amyloid-Beta

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) peptides into plaques in the brain.[9] Oxidative stress is a major factor in AD pathogenesis, and Aβ plaques are known to contain high levels of oxidized proteins.[9][10]

The Aβ peptide contains a single methionine residue at position 35 (Met35), which is highly susceptible to oxidation. Post-mortem analyses of AD brains have revealed that 10-50% of the Aβ in amyloid plaques exists in the methionine sulfoxide form.[9][10][11] The oxidation of Met35 has been shown to:

-

Inhibit Fibrillization: The conversion of Aβ into its sulfoxide form can slow the rate of fibril formation.[12]

-

Increase Soluble Oligomers: While fibrillization may be slowed, the lack of the MsrA enzyme in an AD mouse model led to higher levels of soluble Aβ oligomers, which are considered to be the most neurotoxic species.[10]

-

Induce Mitochondrial Dysfunction: The same AD mouse model lacking MsrA exhibited compromised mitochondrial respiration and reduced activity of cytochrome c oxidase, linking methionine oxidation directly to cellular energy deficits seen in AD.[10]

-

Affect Chaperone Binding: The oxidation of clusterin, a chaperone protein, has been observed in AD brains and was shown to reduce its binding efficiency to Aβ, potentially exacerbating Aβ toxicity.[13]

Case Study: Prion Diseases

Prion diseases, such as Creutzfeldt-Jakob disease, are fatal neurodegenerative disorders caused by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, infectious, β-sheet-rich scrapie form (PrPSc).[4][14]

Oxidative stress is also implicated in prion disease, and studies have identified specific methionine residues in PrP that, when oxidized, may trigger the pathogenic conversion.[4] Molecular dynamics simulations suggest that the sulfoxidation of methionine residues M206 and M213, which are located in the protein's third alpha-helix (Helix-3), acts as a switch that destabilizes the native α-helical fold.[4] This initial destabilization is a critical event that lowers the energy barrier for the conversion to the aggregation-prone PrPSc state.[4] An impairment of the Msr system, as may occur during aging, would allow the accumulation of these oxidized, misfolded proteins, potentially initiating a chain reaction that leads to prion formation and amplification.[4]

Quantitative Data on Methionine Oxidation and Protein Misfolding

The following tables summarize key quantitative findings from the literature regarding methionine oxidation levels in disease and the functional impact on protein aggregation.

| Parameter | Organism/System | Protein | Observation | Citation |

| MetO Content in Plaques | Human AD Brain | Amyloid-Beta (Aβ) | 10–50% of Aβ in amyloid plaques contains methionine sulfoxide. | [9][10][11] |

| MetO-Clusterin Levels | Human & Mouse AD Brains | Clusterin | Levels of MetO-clusterin are elevated in AD brains compared to controls. | [13] |

| MsrA Deletion Effect | AD Mouse Model (APP+/MsrAKO) | Amyloid-Beta (Aβ) | Higher levels of soluble Aβ in the brain compared to APP+ mice with functional MsrA. | [10] |

| MSR Deficiency | Drosophila melanogaster | Total Proteome | Flies lacking all known MSR activity exhibit a shortened lifespan. | [7] |

Table 1: Levels of Methionine Sulfoxide (MetO) in Disease Models. This table highlights the significant presence of oxidized methionine in proteins associated with neurodegenerative diseases.

| Protein Studied | Modification | Effect on Aggregation | Quantitative Change | Citation |

| Amyloid-Beta (Aβ) | Oxidation of Met35 to sulfoxide | Inhibits fibrillization | Fibrillization rate was three times slower compared to the unmodified peptide. | [12] |

| Apolipoprotein A-I | Methionine Oxidation | Induces amyloid fibril formation | Not specified | [11] |

| Prion Protein (PrP) | Sulfoxidation of Helix-3 Methionines | Destabilizes native α-fold, promoting conversion to β-sheet form | Not specified (based on molecular dynamics simulations) | [4] |

| Clusterin | Oxidation of methionine residues | Reduces binding to Aβ | Binding efficiency was reduced (calorimetric assay). | [13] |

Table 2: Effects of Methionine Oxidation on Protein Aggregation and Interaction. This table summarizes how methionine oxidation directly influences the biophysical properties of disease-related proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of methionine sulfoxide in protein misfolding.

Protocol: Thioflavin T (ThT) Assay for Amyloid Fibril Formation

This protocol is used to monitor the kinetics of amyloid aggregation in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[15]

Materials:

-

Lyophilized synthetic peptide (e.g., Aβ(1-42))

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT) stock solution (e.g., 5 mM in water)

-

96-well black, clear-bottom microplate

-

Plate-reading fluorometer with 440 nm excitation and 485 nm emission filters.

Methodology:

-

Peptide Preparation: a. Solubilize the lyophilized peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric and free of pre-formed aggregates. b. Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a SpeedVac. Store the resulting peptide films at -80°C. c. Immediately before use, dissolve a peptide film in a small volume of DMSO to create a concentrated stock (e.g., 5 mM), then dilute to the final working concentration (e.g., 10-25 µM) in cold PBS.

-

ThT Reaction Setup: a. In each well of the 96-well plate, add the peptide solution. b. Add ThT from the stock solution to a final concentration of 10-20 µM. c. Include control wells containing only the buffer and ThT to measure background fluorescence.

-

Kinetic Measurement: a. Place the plate in a fluorometer pre-set to 37°C. b. Set the instrument to take fluorescence readings at regular intervals (e.g., every 10-15 minutes) for up to 48-72 hours. Intermittent shaking between reads can be programmed to promote fibril formation. c. Record the fluorescence intensity at ~485 nm (excitation ~440 nm).

-

Data Analysis: a. Subtract the background fluorescence from the sample readings at each time point. b. Plot the corrected fluorescence intensity versus time. The resulting sigmoidal curve represents the lag phase, elongation phase, and plateau of fibril formation.

Protocol: Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure content (α-helix, β-sheet, random coil) of a protein in solution, making it ideal for observing conformational changes associated with misfolding.[15]

Materials:

-

Purified protein solution (e.g., PrPC) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). Buffer components should not have high absorbance in the far-UV region.

-

Oxidizing agent (e.g., H₂O₂) if inducing oxidation in vitro.

-

Quartz cuvette with a short path length (e.g., 1 mm).

-

CD Spectropolarimeter.

Methodology:

-

Sample Preparation: a. Prepare the protein solution at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer. b. If studying the effect of oxidation, incubate the protein with a controlled amount of an oxidizing agent for a defined period. Remove the oxidant before measurement if necessary (e.g., via size-exclusion chromatography). c. Prepare a buffer-only blank.

-

Instrument Setup: a. Turn on the instrument and nitrogen purge well in advance of measurement. b. Set the measurement parameters: Wavelength range (e.g., 190-260 nm for far-UV), data pitch (e.g., 1 nm), scan speed, and number of accumulations (e.g., 3-5 scans to improve signal-to-noise).

-

Measurement: a. Record a baseline spectrum using the buffer-only blank. b. Record the spectrum of the protein sample.

-

Data Analysis: a. Subtract the buffer baseline from the sample spectrum. b. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l), where c is the protein concentration in mg/mL, n is the number of amino acid residues, and l is the path length in cm. c. Analyze the resulting spectrum. A characteristic α-helical protein will show negative peaks at ~222 nm and ~208 nm. A transition to a β-sheet structure is indicated by the appearance of a single negative peak around 218 nm. d. Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure type.

Protocol: Quantitative Proteomics for Methionine Oxidation Stoichiometry

This method, adapted from 18O-labeling techniques, allows for the accurate quantification of the fraction of a specific methionine residue that is oxidized in vivo, correcting for artificial oxidation during sample preparation.[16][17]

Materials:

-

Cell or tissue lysate.

-

Lysis buffer with protease inhibitors.

-

18O-labeled hydrogen peroxide (18O-H₂O₂).

-

16O-H₂O₂.

-

Dithiothreitol (DTT) and Iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

LC-MS/MS system (e.g., Orbitrap).

Methodology:

-

Protein Extraction: a. Lyse cells or tissues under denaturing conditions to immediately halt enzymatic activity.

-

Blocking and Oxidation: a. Reduce disulfide bonds with DTT and alkylate free cysteines with IAA. b. The sample contains a mix of endogenously oxidized methionines (Met-16O) and unoxidized methionines (Met). c. Treat the sample with a high concentration of 18O-H₂O₂. This stoichiometrically converts all remaining unoxidized Met residues to Met-18O. The endogenous Met-16O is unaffected.

-

Sample Preparation for MS: a. Remove excess reagents. b. Digest the protein sample into peptides using trypsin.

-

LC-MS/MS Analysis: a. Analyze the peptide mixture using a high-resolution mass spectrometer. b. The instrument will detect peptides containing either Met-16O or Met-18O. These peptides are chemically identical but differ in mass by 2 Da.

-

Data Analysis: a. Identify methionine-containing peptides from the MS/MS spectra. b. For each identified peptide, quantify the area under the curve for the MS1 peaks corresponding to the 16O- and 18O-labeled forms. c. The stoichiometry of in vivo oxidation for that methionine site is calculated as: % Oxidation = [Intensity(Met-16O)] / [Intensity(Met-16O) + Intensity(Met-18O)] * 100.

Key Pathways and Workflows

Visual diagrams are provided below to illustrate the core biochemical and experimental processes discussed in this guide.

Caption: The Methionine Redox Cycle. ROS oxidizes methionine to its S and R sulfoxide diastereomers.

Caption: Proposed role of methionine oxidation in prion protein (PrP) misfolding.

References

- 1. pnas.org [pnas.org]

- 2. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methionine Sulfoxides on Prion Protein Helix-3 Switch on the α-Fold Destabilization Required for Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Methionine Redox Homeostasis in Protein Quality Control [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. In Vivo Effects of Methionine Sulfoxide Reductase Deficiency in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methionine Sulfoxide Reductases Preferentially Reduce Unfolded Oxidized Proteins and Protect Cells from Oxidative Protein Unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methionine sulfoxide reductase A affects β-amyloid solubility and mitochondrial function in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer’s Disease [mdpi.com]

- 12. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methionine oxidation of clusterin in Alzheimer's disease and its effect on clusterin's binding to beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prion - Wikipedia [en.wikipedia.org]

- 15. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of D-Methionine Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: L-methionine-S-sulfoxide and L-methionine-R-sulfoxide (D-methionine sulfoxide). The metabolic fate of these diastereomers is distinct and stereospecific, with significant implications for cellular redox homeostasis, protein function, and aging. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on the enzymatic processes, quantitative data, and experimental methodologies relevant to researchers in the fields of biochemistry, pharmacology, and drug development.

Core Metabolic Pathways of this compound

The metabolism of this compound in mammals is primarily characterized by two key pathways: stereospecific reduction back to methionine and transamination. Unlike its S-diastereomer, the reduction of free this compound is notably inefficient in mammals.

Stereospecific Reduction by Methionine Sulfoxide Reductase B (MsrB)

The primary enzymatic defense against the accumulation of this compound is its reduction back to methionine, a reaction catalyzed by the methionine sulfoxide reductase B (MsrB) family of enzymes. This reduction is crucial for the repair of proteins containing oxidized methionine residues and for maintaining cellular redox balance.

Mammals possess three MsrB genes, giving rise to several isoforms with distinct subcellular localizations:

-

MsrB1 (Selenoprotein R): Found in the cytosol and nucleus, MsrB1 is unique in that it contains a selenocysteine (B57510) residue in its active site, which confers high catalytic activity.[1]

-

MsrB2 (CBS-1): This isoform is located in the mitochondria.[1]

-

MsrB3: Through alternative splicing, the MsrB3 gene produces two protein forms: MsrB3A, which is targeted to the endoplasmic reticulum, and MsrB3B, which resides in the mitochondria.[1]

The MsrB enzymes stereospecifically reduce the R-epimer of methionine sulfoxide. The reducing power for this reaction is typically supplied by the thioredoxin (Trx) system, involving NADPH, thioredoxin reductase, and thioredoxin.

It is a critical point that while MsrB enzymes are efficient in reducing protein-bound this compound, they exhibit low activity towards the free form of this amino acid. Mammals lack the enzyme fRMsr (free methionine-R-sulfoxide reductase), which is present in some lower organisms and efficiently reduces free this compound.[2] This deficiency leads to an accumulation and subsequent excretion of free this compound.[2]

Transamination Pathway

An alternative metabolic route for this compound is transamination. This pathway involves the transfer of the amino group from methionine sulfoxide to an α-keto acid, a reaction catalyzed by transaminases. This process converts this compound into its corresponding α-keto acid, 2-keto-4-(methylsulfinyl)butyric acid.[3] Studies in isolated mouse hepatocytes have shown that inhibition of transamination leads to an increase in intracellular levels of this compound, suggesting that this is a significant metabolic pathway.[3]

Quantitative Data on this compound Metabolism

The following tables summarize the available quantitative data on the enzymes and in vivo concentrations related to this compound metabolism. It is important to note that many kinetic studies have utilized dabsylated-methionine-R-sulfoxide as a substrate, which may not perfectly reflect the kinetics with the free amino acid.

Table 1: Kinetic Parameters of Mammalian MsrB Isoforms

| Enzyme | Substrate | Km (mM) | Vmax | Source Organism | Notes |

| MsrB1 (Sec-containing) | Dabsyl-Met-R-SO | 1.0 | - | Mouse | High catalytic activity due to selenocysteine. |

| MsrB1 (Cys mutant) | Dabsyl-Met-R-SO | 1.1 | - | Mouse | Cysteine mutant shows similar Km but likely lower Vmax. |

| MsrB2 | Dabsyl-Met-R-SO | 0.17 | - | Mouse | High affinity for the substrate; inhibited by high substrate concentrations. |

| MsrB3 | Dabsyl-Met-R-SO | 2.9 | - | Human | Lower affinity for the substrate compared to MsrB2. |

Vmax values are not consistently reported in the literature for direct comparison.

Table 2: In Vivo Concentrations of Free this compound

| Biological Matrix | Species | Concentration (µM) | Analytical Method | Notes |

| Plasma | Mouse | ~9 | Not specified | Free L-methionine-S-sulfoxide was undetectable.[2] |

| Plasma | Human | 4.0 ± 1.0 (total MetO) | GC-MS | Represents approximately 10% of total methionine. |

| Liver | Mouse | Detected | HPLC | Primarily the D-diastereomer was detected.[3] |

| Urine | Human | Detected | Not specified | Primarily the D-diastereomer was detected in a hypermethioninemic individual.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Assay for Methionine Sulfoxide Reductase B (MsrB) Activity

This protocol is adapted from methods used for assaying Msr activity in biological samples using HPLC.

a. Sample Preparation (from Tissue Homogenates):

-

Homogenize fresh or frozen tissue in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the enzyme assay. Protein concentration should be determined using a standard method like the Bradford assay.

b. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

50 mM sodium phosphate (B84403) buffer (pH 7.5)

-

20 mM Dithiothreitol (DTT) as the reducing agent

-

A defined concentration of dabsylated-L-methionine-R-sulfoxide (e.g., 200 µM) as the substrate.

-

An appropriate amount of the protein extract (e.g., 50-100 µg).

-

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of a quenching solution, such as acetonitrile (B52724).

-

Centrifuge the mixture to pellet any precipitated protein.

c. HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC.

-

The separation of the product (dabsylated-methionine) from the substrate can be achieved using a C18 column with a suitable gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Detect the dabsylated compounds by their absorbance at approximately 436 nm.

-

Quantify the amount of product formed by comparing the peak area to a standard curve of dabsylated-methionine.

-

Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Analysis of D- and L-Methionine Sulfoxide Diastereomers by HPLC

This protocol outlines a general approach for the separation and quantification of methionine sulfoxide diastereomers in biological fluids.

a. Sample Preparation (from Plasma):

-

Deproteinize the plasma sample by adding a precipitating agent like acetonitrile or perchloric acid.

-

Centrifuge to remove the precipitated proteins.

-

The supernatant can be directly derivatized or further purified by solid-phase extraction if necessary.

b. Derivatization:

-

Derivatize the amino acids in the sample with a chiral derivatizing agent, such as o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), or with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[3]

-

The derivatization reaction creates diastereomeric derivatives of D- and L-methionine sulfoxide that can be resolved by reverse-phase HPLC.

c. HPLC Analysis:

-

Inject the derivatized sample onto a C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Detect the derivatives using a fluorescence detector (for OPA derivatives) or a UV detector (for Marfey's reagent derivatives).

-

Identify and quantify the peaks corresponding to the D- and L-methionine sulfoxide derivatives by comparing their retention times and peak areas to those of authenticated standards.

Signaling Pathways and Logical Relationships

The metabolic pathways of this compound are intricately linked to the cellular response to oxidative stress and the maintenance of protein integrity.

Caption: Metabolic fate of this compound in mammals.

The diagram above illustrates the central role of MsrB in the reduction of both free and protein-bound this compound, the alternative transamination pathway, and the significant contribution of urinary excretion to the clearance of the free form of this oxidized amino acid. The inefficiency of the reduction of free this compound is a key feature of mammalian metabolism.

Caption: Experimental workflow for assaying MsrB activity.

This workflow diagram provides a step-by-step guide for researchers to measure the activity of MsrB enzymes in biological samples, from sample preparation to data analysis.

Conclusion

The metabolic pathways of this compound are of significant interest due to their connection to oxidative stress, protein maintenance, and age-related diseases. The stereospecific reduction by MsrB isoforms and the alternative transamination pathway represent the primary routes for its metabolism in mammals. A key takeaway for researchers is the inherent inefficiency in the reduction of free this compound in mammals, leading to its accumulation and excretion. The provided experimental protocols and quantitative data serve as a valuable resource for scientists and drug development professionals investigating the roles of this compound in health and disease, and for the development of therapeutic strategies targeting these pathways. Further research is warranted to fully elucidate the kinetic parameters of all MsrB isoforms with physiological substrates and to expand our understanding of the tissue-specific distribution and concentrations of this compound and its metabolites.

References

- 1. Methionine sulfoxide reduction in mammals: characterization of methionine-R-sulfoxide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Oxidation of D-Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereospecific oxidation of D-methionine, a reaction of significant interest in various fields, including pharmaceutical sciences and biotechnology. The guide covers both enzymatic and chemical approaches to achieve this stereospecific conversion, with a focus on quantitative data and detailed experimental methodologies.

Enzymatic Oxidation of D-Methionine

The primary enzymatic route for the stereospecific oxidation of D-methionine involves D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. This reaction is highly specific for the D-isomer, yielding the corresponding α-keto acid, ammonia, and hydrogen peroxide.

Signaling Pathway: D-Amino Acid Oxidase Catalysis

The enzymatic oxidation of D-methionine by DAAO is the initial step in a potential metabolic pathway and a key reaction in biocatalytic processes. The immediate product, 2-oxo-4-(methylthio)butyric acid (KMB), can be further metabolized or used as a precursor for the synthesis of other valuable compounds, such as L-methionine.

D-Methionine Sulfoxide in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract